

# AWZ1066S solvent PEG300 propylene glycol water formulation

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## Compound of Interest

Compound Name: AWZ1066S  
Cat. No.: B605708

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## Application Notes and Protocols for AWZ1066S Formulation

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**AWZ1066S** is a potent and highly specific, orally bioavailable anti-Wolbachia agent. It is a promising drug candidate for the short-course treatment of filariasis, a debilitating neglected tropical disease caused by parasitic nematodes.<sup>[1][2][3]</sup> Filariasis, including onchocerciasis (river blindness) and lymphatic filariasis (elephantiasis), affects over 157 million people globally.<sup>[4][5]</sup> The current treatment strategies are hindered by the absence of a safe and effective macrofilaricidal drug that can eliminate adult worms.<sup>[2][4]</sup>

A clinically validated strategy for achieving a macrofilaricidal effect is to target the essential endosymbiotic bacterium, Wolbachia.<sup>[1][4]</sup> These bacteria are crucial for the growth, reproduction, and survival of the filarial nematodes.<sup>[6]</sup> Depleting over 90% of the Wolbachia population leads to the sterilization of adult female parasites and ultimately, a safe macrofilaricidal outcome.<sup>[1][5]</sup> **AWZ1066S** was developed through a lead optimization program to balance efficacy, safety, and favorable drug metabolism and pharmacokinetic (DMPK) properties.<sup>[1][2]</sup> Preclinical studies have demonstrated its superior efficacy over existing anti-Wolbachia therapies.<sup>[1][5][7]</sup>

This document provides detailed application notes on the formulation of **AWZ1066S** in a solvent system comprising Polyethylene Glycol 300 (PEG300), Propylene Glycol (PG), and water, along with protocols for its in vitro and in vivo evaluation.

## Physicochemical and Pharmacokinetic Properties of AWZ1066S

**AWZ1066S** has been optimized for oral administration, demonstrating desirable physicochemical and DMPK properties.[\[5\]](#)

Property	Value	Reference
Molecular Formula	$C_{19}H_{19}F_3N_6O$	<a href="#">[7]</a>
Molecular Weight	404.39 g/mol	<a href="#">[7]</a>
Aqueous Solubility (PBS, pH 7.4)	238 $\mu$ M	<a href="#">[5]</a>
Solubility in DMSO	125 mg/mL (with sonication)	
LogD <sub>7.4</sub>	Moderate	<a href="#">[5]</a>
Human Plasma Protein Binding	91%	<a href="#">[5]</a>
Permeability (LLC-PK1 cell assay)	Moderate	<a href="#">[5]</a>
Human Microsome Clearance	Low	<a href="#">[5]</a>
Human Hepatocyte Clearance	Low	<a href="#">[5]</a>

## In Vitro Efficacy of AWZ1066S

**AWZ1066S** demonstrates potent anti-Wolbachia activity in various in vitro assays.

Assay Type	EC <sub>50</sub> Value	Comparison	Reference
Cell-based Assay (wAlbB-infected C6/36 cells)	2.5 nM (AWZ1066S)	Doxycycline: 20 nM	
Brugia malayi Microfilaria Assay	121 nM (AWZ1066S)	Doxycycline: 300 nM, AWZ1066R: 408 nM	[5]

## In Vivo Efficacy of AWZ1066S

**AWZ1066S** has shown significant efficacy in reducing Wolbachia load and affecting parasite viability in preclinical rodent models of filariasis.

Animal Model	Treatment Regimen	Efficacy	Reference
B. malayi SCID Mouse Model	100 mg/kg, orally, for 7 days	98% reduction in Wolbachia	[4]
Litomosoides sigmodontis Gerbil Model	50 or 100 mg/kg, orally, twice daily for 7 days	>99% reduction in Wolbachia load	[4][8]
L. sigmodontis Gerbil Model	50 mg/kg AWZ1066S + Albendazole for 5 days	Significant reduction in adult worm burden	[9][10]

## Formulation Protocol

This protocol describes the preparation of a vehicle for the oral administration of **AWZ1066S** in preclinical studies.

Materials:

- **AWZ1066S** powder
- Polyethylene Glycol 300 (PEG300)
- Propylene Glycol (PG)

- Sterile Water for Injection

Vehicle Composition: A vehicle comprised of 55% PEG300, 25% Propylene Glycol, and 20% water has been successfully used for in vivo studies.[9][10]

Preparation Procedure:

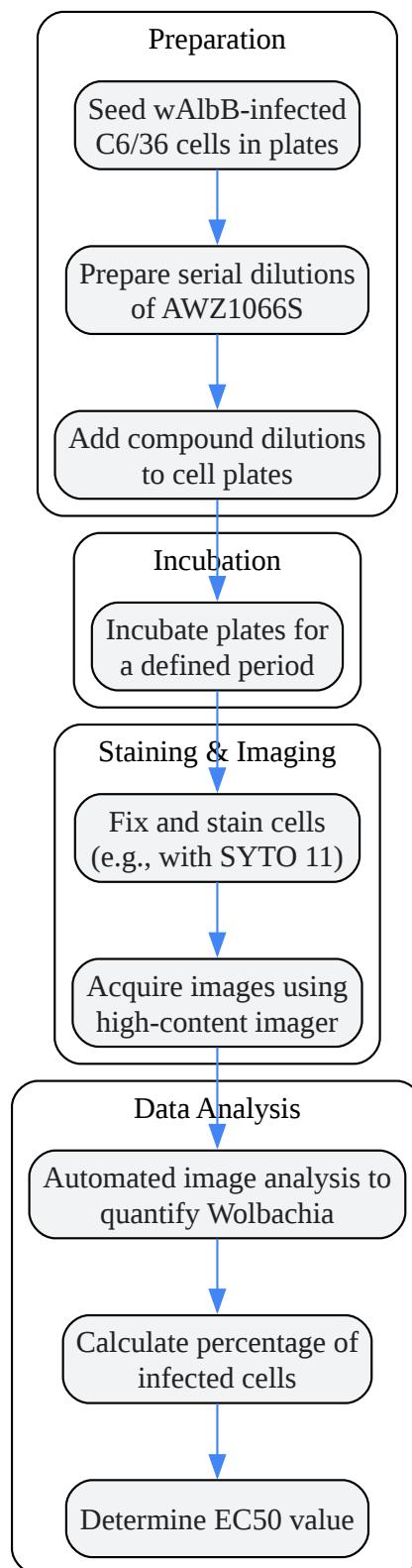
- In a sterile container, combine the required volumes of PEG300, Propylene Glycol, and water in the ratio of 55:25:20 (v/v/v).
- Mix the components thoroughly by vortexing or stirring until a homogenous solution is formed.
- Weigh the desired amount of **AWZ1066S** powder.
- Add the **AWZ1066S** powder to the prepared vehicle.
- Resuspend the powder by vortexing and/or sonication until it is fully dissolved. The final concentration should be calculated based on the dosing requirements for the specific animal model.

## Experimental Protocols

### In Vitro Anti-Wolbachia Cell-Based Assay

This protocol is adapted from established high-content imaging assays to quantify Wolbachia depletion in an insect cell line.

Workflow:

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Caption: Workflow for the in vitro cell-based anti-Wolbachia assay.

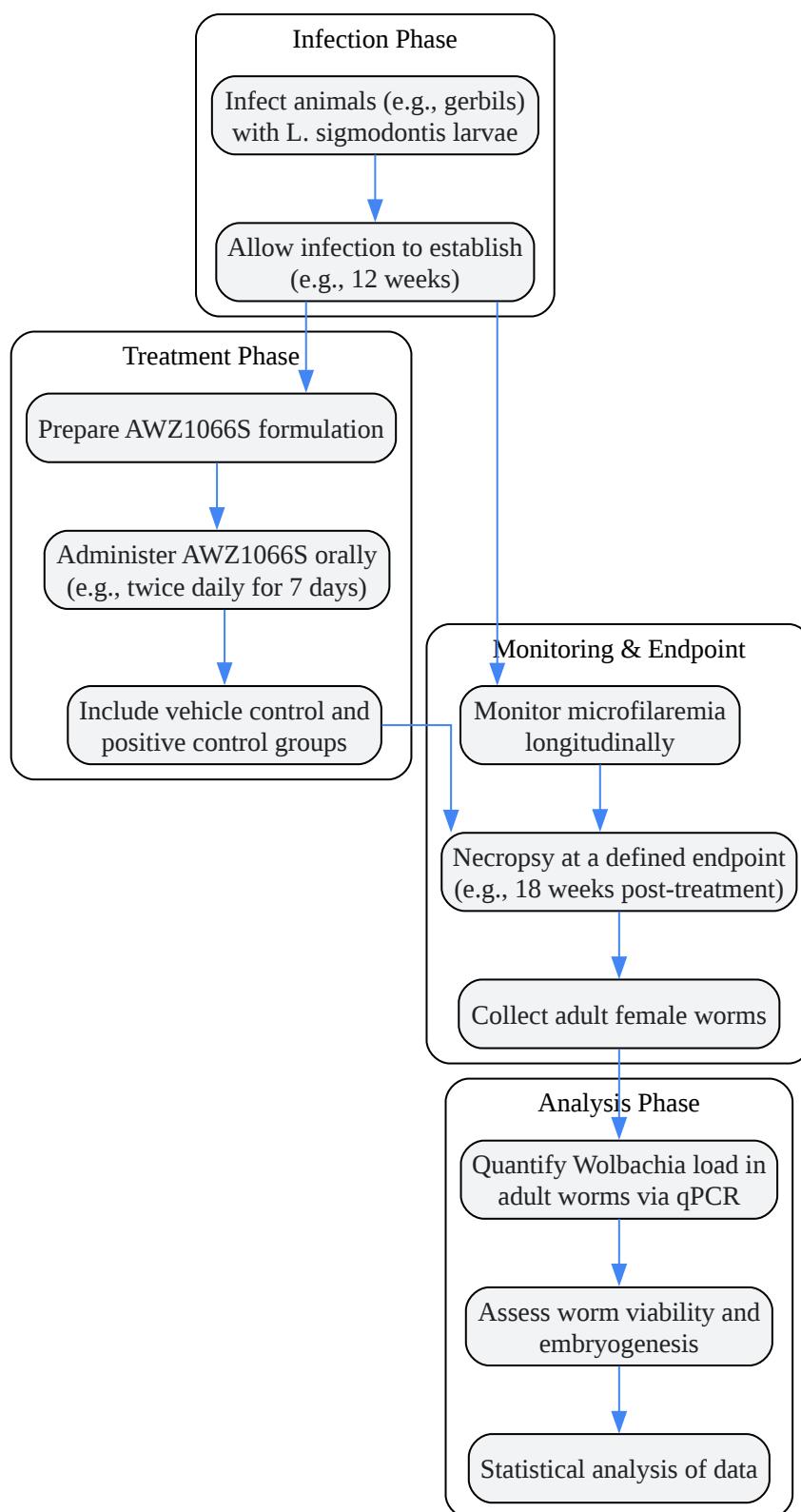
**Procedure:**

- Cell Culture: Culture *Aedes albopictus* C6/36 cells stably infected with the wAlbB strain of Wolbachia.
- Compound Preparation: Prepare a stock solution of **AWZ1066S** in DMSO. Perform serial dilutions to achieve the desired concentration range.
- Treatment: Seed the C6/36 (wAlbB) cells in multi-well plates. After cell adherence, add the diluted **AWZ1066S** and control compounds (e.g., doxycycline, vehicle) to the wells.
- Incubation: Incubate the plates for a specified duration (e.g., 6 days).
- Staining: Fix the cells and stain with a nucleic acid stain such as SYTO 11, which will stain both the host cell nuclei and the intracellular Wolbachia.[\[11\]](#)
- Imaging: Use an automated high-content imaging system to capture images of the stained cells.
- Analysis: Employ image analysis software to quantify the number of infected cells and the Wolbachia load per cell. Calculate the percentage of infected cells relative to the vehicle control.
- EC<sub>50</sub> Determination: Plot the dose-response curve and calculate the half-maximal effective concentration (EC<sub>50</sub>) value.

## In Vivo Efficacy Study in a Rodent Model of Filariasis

This protocol outlines a general procedure for evaluating the efficacy of **AWZ1066S** in a gerbil or SCID mouse model of filariasis.

**Workflow:**



Caption: Workflow for in vivo efficacy testing of **AWZ1066S**.

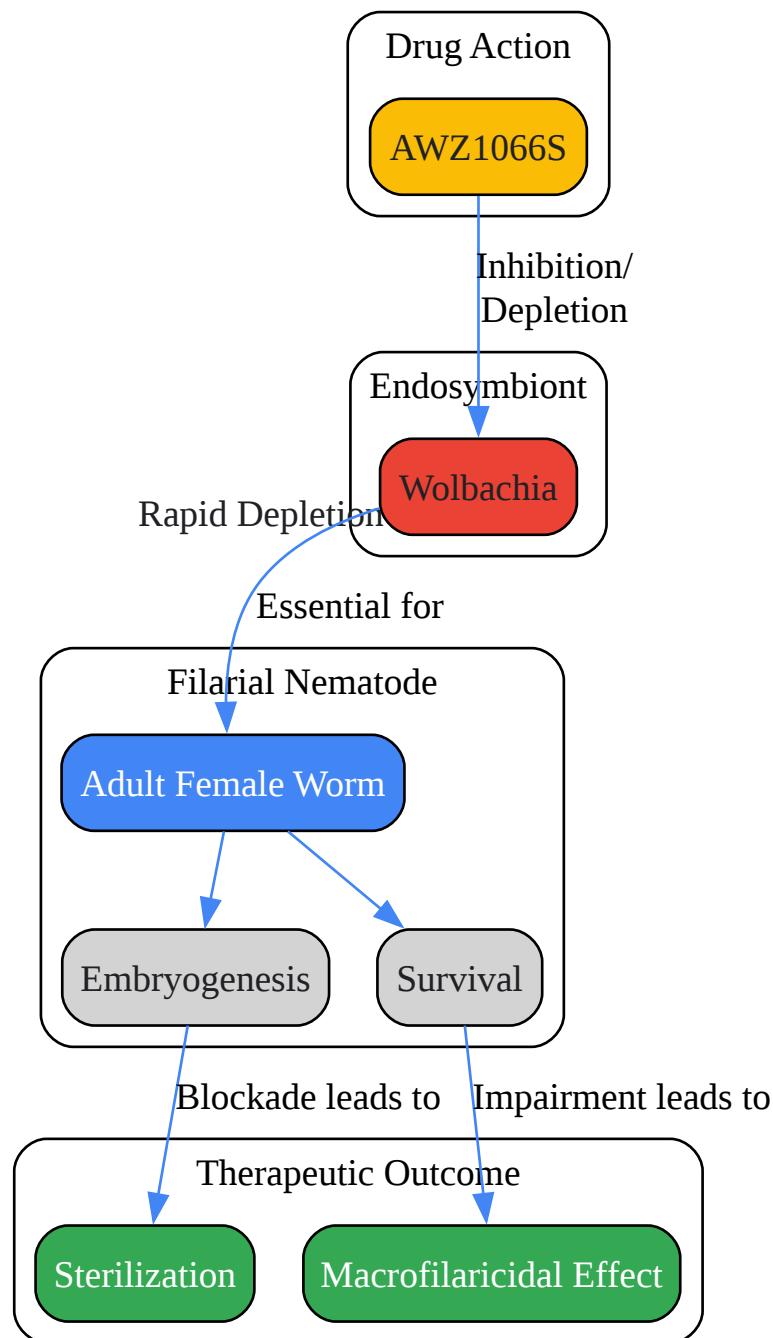
**Procedure:**

- Animal Model: Utilize an established rodent model, such as the *Litomosoides sigmodontis* infection in gerbils or the *Brugia malayi* infection in SCID mice.
- Infection: Infect the animals with the appropriate life-cycle stage of the filarial parasite. Allow the infection to become patent.
- Treatment Groups: Randomize the infected animals into treatment groups:
  - Vehicle control (55% PEG300, 25% PG, 20% water)
  - **AWZ1066S** (e.g., 50 or 100 mg/kg)
  - Positive control (e.g., doxycycline)
- Drug Administration: Administer the **AWZ1066S** formulation or controls orally at the specified dose and frequency (e.g., twice daily for 7 days).[4][8]
- Monitoring: If applicable (e.g., in the *L. sigmodontis* model), monitor peripheral blood for microfilariae levels at regular intervals post-treatment.[4]
- Endpoint Analysis: At a predetermined time point after treatment (e.g., 18 weeks), euthanize the animals and recover the adult female worms.
- Wolbachia Quantification: Extract DNA from individual adult worms and perform quantitative PCR (qPCR) targeting a Wolbachia-specific gene (e.g., *wsp* or *ftsZ*) to determine the bacterial load.[4]
- Data Analysis: Compare the Wolbachia levels in the **AWZ1066S**-treated groups to the vehicle control group to determine the percentage reduction.

## Mechanism of Action

**AWZ1066S** exerts its macrofilaricidal effect by targeting the endosymbiotic Wolbachia bacteria, which are vital for the nematode's survival and reproduction. The rapid depletion of Wolbachia by **AWZ1066S** suggests a novel mechanism of action compared to traditional antibiotics like doxycycline.[4] While the precise molecular target within Wolbachia is still under investigation,

a proteomic approach using photoreactive chemical probes has been employed to identify potential targets.[4][11]



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Caption: Proposed mechanism of action of **AWZ1066S**.

## Safety and Selectivity

**AWZ1066S** has demonstrated a high degree of specificity for Wolbachia with minimal impact on a panel of other clinically relevant bacterial strains.[\[11\]](#) This high specificity is advantageous as it is expected to have a minimal effect on the host's gut microbiota.[\[11\]](#) In preclinical safety evaluations, **AWZ1066S** showed low cytotoxicity in multiple in vitro toxicology assays and was negative in the Ames test and an in vivo micronucleus assay.[\[4\]](#) The "no observed adverse effect level" (NOAEL) in a 7-day rat study was determined to be greater than 300 mg/kg.[\[11\]](#)

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## References

- 1. AWZ1066S, a highly specific anti- Wolbachia drug candidate for a short-course treatment of filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AWZ1066S, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 3. AWZ1066S, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis | LCNTDR [londonntd.org]
- 4. pnas.org [pnas.org]
- 5. AWZ1066S, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. AWZ1066S | CAS 239272-16-1 | Sun-shinechem [sun-shinechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Combinations of the azaquinazoline anti-Wolbachia agent, AWZ1066S, with benzimidazole anthelmintics synergise to mediate sub-seven-day sterilising and curative efficacies in experimental models of filariasis [frontiersin.org]
- 10. Combinations of the azaquinazoline anti-Wolbachia agent, AWZ1066S, with benzimidazole anthelmintics synergise to mediate sub-seven-day sterilising and curative efficacies in experimental models of filariasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]
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